REACTION_SMILES
|
[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[NH:14][C:15](=[O:18])[O:16][CH2:17]1.[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[Cl-:31].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[Na+:30].[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1.[c:19]1([CH2:25][CH2:26][C:27](=[O:28])[Cl:29])[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[N:14]([C:27]([CH2:26][CH2:25][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:28])[C:15](=[O:18])[O:16][CH2:17]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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O=C1NC(Cc2ccccc2)CO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCc1ccccc1)N1C(=O)OCC1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[NH:14][C:15](=[O:18])[O:16][CH2:17]1.[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[Cl-:31].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[Na+:30].[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1.[c:19]1([CH2:25][CH2:26][C:27](=[O:28])[Cl:29])[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[N:14]([C:27]([CH2:26][CH2:25][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:28])[C:15](=[O:18])[O:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(Cc2ccccc2)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCc1ccccc1)N1C(=O)OCC1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[NH:14][C:15](=[O:18])[O:16][CH2:17]1.[CH3:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[Cl-:31].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[Na+:30].[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1.[c:19]1([CH2:25][CH2:26][C:27](=[O:28])[Cl:29])[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH:13]1[N:14]([C:27]([CH2:26][CH2:25][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)=[O:28])[C:15](=[O:18])[O:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC(Cc2ccccc2)CO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCc1ccccc1)N1C(=O)OCC1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |